3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE
Overview
Description
2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methyl groups attached to the second and third positions of one ring and an aldehyde group attached to the third position of the other ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene to form 4,4’-dimethyl-1,1’-biphenyl.
Formylation: The final step involves the formylation of the biphenyl compound to introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production methods for 2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2’,3’-Dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,3’-Dimethyl[1,1’-biphenyl]-3-methanol.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Scientific Research Applications
2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethyl[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,3’-Dimethyl[1,1’-biphenyl]: Similar structure but with methyl groups on both benzene rings, affecting its chemical properties.
4,4’-Dimethyl[1,1’-biphenyl]: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2’,3’-Dimethyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-8-15(12(11)2)14-7-4-6-13(9-14)10-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGVGAPOMGLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698690 | |
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-91-0 | |
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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